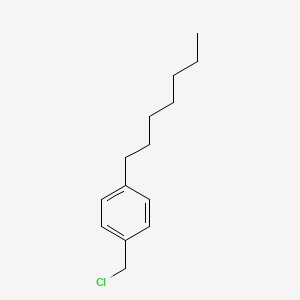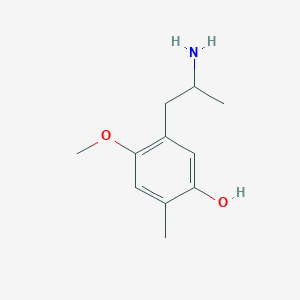
5-(2-Aminopropyl)-4-methoxy-2-methylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Aminopropyl)-4-methoxy-2-methylphenol is a chemical compound that belongs to the class of phenethylamines This compound is characterized by the presence of an aminopropyl group attached to a methoxy-methylphenol core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Aminopropyl)-4-methoxy-2-methylphenol typically involves the introduction of the aminopropyl group to the methoxy-methylphenol core. One common method involves the use of protective groups to facilitate the selective introduction of functional groups. For example, a protective group can be introduced to the nitrogen atom of the aminopropyl group, followed by chlorosulfonation and subsequent conversion to a sulfonamide . The final product is obtained through hydrogenation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-(2-Aminopropyl)-4-methoxy-2-methylphenol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The methoxy and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
Applications De Recherche Scientifique
5-(2-Aminopropyl)-4-methoxy-2-methylphenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-(2-Aminopropyl)-4-methoxy-2-methylphenol involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity. It can also inhibit or activate enzymes involved in various biochemical pathways, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(2-Aminopropyl)benzofuran (5-APB): Known for its psychoactive properties and interaction with monoamine transporters.
6-(2-Aminopropyl)benzofuran (6-APB): Similar to 5-APB but with different positional isomerism.
3,4-Methylenedioxyamphetamine (MDA): A well-known psychoactive compound with structural similarities.
Uniqueness
5-(2-Aminopropyl)-4-methoxy-2-methylphenol is unique due to its specific substitution pattern on the phenol ring, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
60113-84-0 |
|---|---|
Formule moléculaire |
C11H17NO2 |
Poids moléculaire |
195.26 g/mol |
Nom IUPAC |
5-(2-aminopropyl)-4-methoxy-2-methylphenol |
InChI |
InChI=1S/C11H17NO2/c1-7-4-11(14-3)9(5-8(2)12)6-10(7)13/h4,6,8,13H,5,12H2,1-3H3 |
Clé InChI |
UVEGZSXIBVSOJB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1O)CC(C)N)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


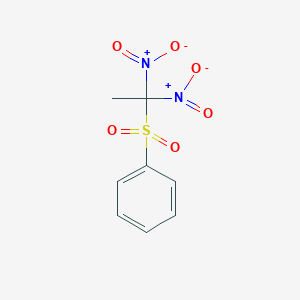

![2,7-Dimethylpyrazolo[1,5-a]pyridine](/img/structure/B14608063.png)
![Benzoic acid, 2-[[1-[(4-methylphenyl)imino]ethyl]amino]-](/img/structure/B14608080.png)
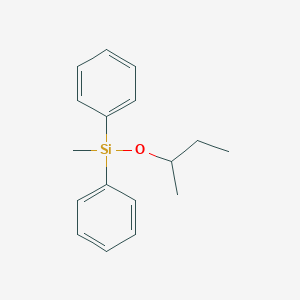
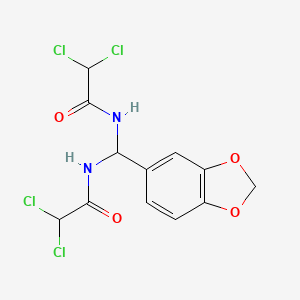

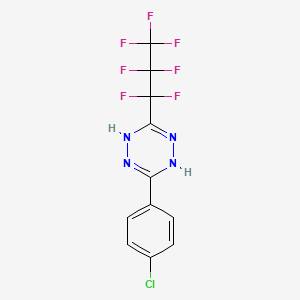
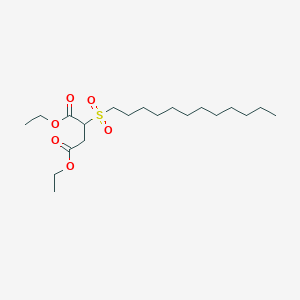


![Methyl 3-[tris(dodecylsulfanyl)stannyl]propanoate](/img/structure/B14608121.png)
